molecular formula C20H22ClN3O2 B2890272 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide CAS No. 1251708-40-3

2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide

Cat. No.: B2890272
CAS No.: 1251708-40-3
M. Wt: 371.87
InChI Key: GYSAJLGSBRNOMX-UHFFFAOYSA-N
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Description

2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, an oxoimidazolidinyl moiety, and an isopropylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the oxoimidazolidinyl core, followed by the introduction of the chlorophenyl and isopropylphenyl groups. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing catalysts to speed up the reactions and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Commonly involves the replacement of the chlorophenyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-bromophenyl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide
  • 2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide
  • 2-(3-(4-methylphenyl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide

Uniqueness

What sets 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential as a therapeutic agent.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-14(2)17-5-3-4-6-18(17)22-19(25)13-23-11-12-24(20(23)26)16-9-7-15(21)8-10-16/h3-10,14H,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSAJLGSBRNOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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